molecular formula C16H22ClNO3S B2574266 1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine CAS No. 1797687-51-4

1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2574266
CAS No.: 1797687-51-4
M. Wt: 343.87
InChI Key: AOFSRRNYQZXDEF-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H22ClNO3S . It has an average mass of 343.869 Da and a monoisotopic mass of 343.100891 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common heterocyclic fragment present in many FDA-approved drugs . The piperidine ring is attached to a 2-chlorophenyl group and an isobutylsulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(2-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” are not available in the current data .

Scientific Research Applications

Synthesis and Characterization

The compound has been explored in the context of synthesizing new chemical entities with potential applications. For example, research has been conducted on the synthesis of related compounds through substitution reactions, characterization by spectroscopic techniques, and structural analysis by X-ray crystallography. These studies provide insights into the compound's molecular structure, stability, and reactivity, which are critical for its application in material science and drug development (Karthik et al., 2021).

Potential in Material Science

Research includes the study of thermal, optical, and structural properties, along with theoretical calculations to understand the material characteristics of derivatives of this compound. Such properties are significant for developing new materials with specific functionalities, including those with potential applications in electronics and photonics (Karthik et al., 2021).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies indicate the potential of these compounds to serve as bases for developing new therapeutic agents. For instance, certain derivatives have shown significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014). Furthermore, compounds have been evaluated for their antitubercular activities, suggesting their role in combating tuberculosis (Bisht et al., 2010).

Mechanism of Action

The mechanism of action for this compound is not available in the current data .

Safety and Hazards

The safety and hazards information for this compound is not available in the current data .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSRRNYQZXDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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